1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione

説明

特性

IUPAC Name |

1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLSLUHREGCXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)CCC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37010-48-3 |

Source

|

| Record name | 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Physicochemical Properties of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione

Introduction

1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione is a member of the N-aryl succinimide class of compounds. The succinimide scaffold is of significant interest in medicinal chemistry, forming the core of various biologically active molecules, including anticonvulsant drugs.[1][2] The physicochemical properties of a molecule are foundational to its behavior in both chemical and biological systems. For professionals in drug development and chemical research, a thorough understanding of these characteristics—such as solubility, melting point, lipophilicity, and spectroscopic profile—is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing robust synthetic and purification protocols.[3]

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione. Where experimental data is not available in public literature, this document furnishes detailed, field-proven experimental protocols for their determination, emphasizing the causal relationship between procedural steps and data integrity.

Section 1: Chemical Identity and Structure

A precise understanding of the molecular identity is the cornerstone of any physicochemical analysis.

| Identifier | Value | Source |

| IUPAC Name | 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione | PubChemLite |

| CAS Number | Not available in public databases | - |

| Molecular Formula | C₁₂H₁₃NO₂ | PubChemLite[4] |

| Molecular Weight | 203.24 g/mol | PubChem[5] |

| Canonical SMILES | CC1=CC(=CC(=C1)N2C(=O)CCC2=O)C | PubChemLite[4] |

Section 2: Thermal Properties

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound, whereas impurities typically depress and broaden the melting range.

| Property | Value | Methodology |

| Melting Point | Data not available in literature | Protocol 2.1: Capillary Method |

| Boiling Point | Data not available in literature | - |

Protocol 2.1: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard capillary-based apparatus. The choice of a slow heating rate near the expected melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Methodology:

-

Sample Preparation: Place a small amount of dry 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione onto a clean, dry watch glass. Grind the solid into a fine powder to ensure uniform packing and heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. A sample height of 1-2 mm is optimal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Conduct an initial rapid heating to quickly determine an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: Using a fresh sample, heat the block rapidly to about 20°C below the approximate melting point found in the previous step.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.

Section 3: Solubility Profile

Solubility is a determining factor for a compound's bioavailability and is essential for designing formulations and purification strategies. The principle of "like dissolves like" is a guiding tenet, where substances dissolve best in solvents of similar polarity. N-substituted succinimides generally exhibit poor water solubility.[6]

| Solvent Class | Representative Solvents | Expected Solubility | Methodology |

| Aqueous | Water, PBS (pH 7.4) | Poor | Protocol 3.1 & 3.2 |

| Polar Aprotic | Acetonitrile, Acetone, THF | Moderate to Good | Protocol 3.1 |

| Polar Protic | Ethanol, Methanol | Moderate | Protocol 3.1 |

| Nonpolar | Toluene, Hexane | Poor to Moderate | Protocol 3.1 |

Protocol 3.1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility. The extended agitation period ensures that the solution reaches saturation.

Methodology:

-

Preparation: Add an excess amount of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione to a known volume of the selected solvent in a sealed glass vial. The excess solid is critical to ensure equilibrium with the solid phase.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using an orbital shaker for 24-48 hours. This duration is typically sufficient to reach equilibrium.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any remaining particulates.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 3.2: Qualitative Solubility and Acid-Base Reactivity

This rapid test provides valuable information about the compound's functional groups. Solubility in aqueous acid or base suggests the presence of a basic or acidic functional group, respectively.

Methodology:

-

Setup: Label four test tubes: Water, 5% NaOH, 5% NaHCO₃, and 5% HCl.

-

Procedure: Add ~30 mg of the compound to each tube, followed by 1 mL of the respective solvent.

-

Observation: Vigorously shake each tube and observe for dissolution. Note any color changes or gas evolution.

-

Interpretation:

-

Insoluble in all: Suggests a neutral compound.

-

Soluble in 5% HCl: Suggests a basic functional group (not expected for this molecule).

-

Soluble in 5% NaOH but not 5% NaHCO₃: Suggests a weakly acidic functional group.

-

Soluble in 5% NaHCO₃: Suggests a strongly acidic functional group (e.g., carboxylic acid, not expected).

-

Section 4: Ionization and Chemical Stability

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione, which is an N-substituted imide, there is no readily ionizable proton analogous to the N-H of the parent succinimide (pKa ≈ 9.5).[2][7] Therefore, the compound is not expected to have a pKa within the physiological pH range.

However, the imide functionality is susceptible to hydrolysis under strongly acidic or basic conditions, which can open the pyrrolidine ring. This chemical stability is a more relevant parameter to assess for this class of compounds than a traditional pKa.

Section 5: Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability and ADME properties.

| Parameter | Value | Type | Source |

| XlogP | 0.9 | Predicted | PubChemLite[4] |

The predicted XlogP value of 0.9 suggests that 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione has a balanced hydrophilic-lipophilic character. This is a computational estimate, and experimental determination via methods like shake-flask partition between octanol and water would be required for confirmation.

Section 6: Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation and is a primary tool for quality control. While specific spectra for this compound are not available in the public domain, its expected characteristics can be predicted based on its structure.[8][9]

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Region: Two distinct signals for the aromatic protons on the dimethylphenyl ring.Alkyl Region: A singlet integrating to 6H for the two equivalent methyl groups. A singlet or a narrow multiplet for the four equivalent protons of the succinimide ring's CH₂ groups. |

| ¹³C NMR | Carbonyl Region: A signal around 175-180 ppm for the two equivalent imide carbonyl carbons.Aromatic Region: Signals corresponding to the carbons of the dimethylphenyl ring.Alkyl Region: Signals for the methyl carbons and the methylene carbons of the succinimide ring. |

| FT-IR | C=O Stretch: Strong, characteristic absorption bands for the imide carbonyl groups, typically observed in the range of 1700-1800 cm⁻¹. Often, two bands are visible corresponding to symmetric and anti-symmetric stretching.[10]C-N Stretch: A band in the 1300-1100 cm⁻¹ region.Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spec (ESI) | [M+H]⁺: Expected at m/z 204.1019.[M+Na]⁺: Expected at m/z 226.0838. |

Conclusion

This technical guide consolidates the predicted and known physicochemical properties of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione. While key experimental data such as melting point and solubility are not currently published, this document provides the robust, standardized methodologies required for their determination. The outlined protocols and predicted spectroscopic characteristics offer a solid foundation for researchers and drug development professionals to synthesize, purify, and characterize this compound, facilitating its further investigation and application.

References

-

Infrared Analysis of Peptide Succinimide Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Substituent Chemical Shifts of N-arylsuccinanilic Acids, N-arylsuccinimides, N-arylmaleanilic Acids, and N-arylmaleimides. (2009). PubMed. Retrieved from [Link]

-

N-Aryl-3-mercaptosuccinimides as Antivirulence Agents Targeting Pseudomonas aeruginosa Elastase and Clostridium Collagenases. (2020). ACS Publications. Retrieved from [Link]

-

FT-IR spectra of succinimide, SuSA and [SuSA-H]HSO4. (n.d.). ResearchGate. Retrieved from [Link]

-

A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. (2021). ACS Publications. Retrieved from [Link]

-

Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). MDPI. Retrieved from [Link]

-

IR spectra and structure of 2,5-pyrrolidinedione (succinimide) and of its nitranion: Experimental and ab initio MO studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives. Retrieved from [Link]

-

1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione. (n.d.). PubChemLite. Retrieved from [Link]

-

Succinimide. (n.d.). DrugFuture. Retrieved from [Link]

-

Succinimide, 3-(5-hexen-1-yl)-N-phenyl-. (n.d.). SpectraBase. Retrieved from [Link]

-

N-n-amyl succinimide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). MDPI. Retrieved from [Link]

-

Conformational exchange of a general N‐aryl succinimide balance (a). (n.d.). ResearchGate. Retrieved from [Link]

-

(3S)-1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione. (n.d.). PubChem. Retrieved from [Link]

-

Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. (n.d.). ResearchGate. Retrieved from [Link]

-

Succinimide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methyl-phenyl)-pyrrolidine-2,5-diones. (2009). PubMed. Retrieved from [Link]

-

Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. (2017). ResearchGate. Retrieved from [Link]

-

1,3-Dimethylpyrrolidine-2,5-dione. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Evaluation of N-Arylsulfonylated Succinimides as Activity-Based Probes. (2025). Thieme Connect. Retrieved from [Link]

-

Succinimide. (n.d.). Wikipedia. Retrieved from [Link]

-

Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. (2016). Taylor & Francis Online. Retrieved from [Link]

-

1,3-dimethyl-2,5-pyrrolidinedione. (2025). Chemical Synthesis Database. Retrieved from [Link]

-

2,5-Pyrrolidinedione, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methyl-phenyl)-pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinimide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. (3S)-1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione | C12H13NO2 | CID 28125487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Succinimide [drugfuture.com]

- 8. Substituent chemical shifts of N-arylsuccinanilic acids, N-arylsuccinimides, N-arylmaleanilic acids, and N-arylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Infrared analysis of peptide succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione CAS number and molecular structure

Introduction

1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione, also known as N-(3,5-dimethylphenyl)succinimide, is a member of the N-aryl succinimide class of compounds. The succinimide moiety is a five-membered ring containing an imide functional group and is a prominent scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of succinimide are known to exhibit anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2] The substitution of an aryl group at the nitrogen atom of the succinimide ring can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione, including its molecular structure, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential applications based on the known reactivity and biological profile of related N-aryl succinimides.

Physicochemical Properties and Molecular Structure

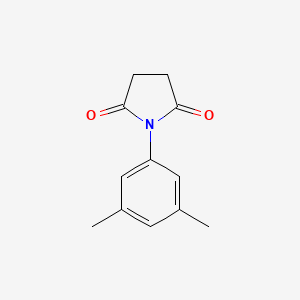

The molecular structure of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione consists of a central pyrrolidine-2,5-dione ring attached to a 3,5-dimethylphenyl group via the nitrogen atom.

Table 1: Physicochemical Properties of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [5] |

| Molecular Weight | 203.24 g/mol | [5] |

| IUPAC Name | 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione | [5] |

| SMILES | CC1=CC(=CC(=C1)N2C(=O)CCC2=O)C | [5] |

| InChI | InChI=1S/C12H13NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h5-7H,3-4H2,1-2H3 | [5] |

| Predicted XlogP | 2.3 | Calculated |

Molecular Structure Visualization

Caption: Molecular structure of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione.

Synthesis

The synthesis of N-aryl succinimides is typically achieved through the condensation reaction of a primary aromatic amine with succinic anhydride.[6][7] This reaction proceeds via the formation of a succinamic acid intermediate, which then undergoes cyclization, often with the aid of a dehydrating agent or heat, to yield the final succinimide product.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure for the synthesis of N-aryl succinimides and should be optimized for the specific synthesis of 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.

-

Addition of Amine: To the stirred solution, add 3,5-dimethylaniline (1.0 eq) portion-wise.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione.

Spectroscopic Analysis (Predicted)

Table 2: Predicted Spectroscopic Data for 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (Ar-H): ~7.0-7.2 ppm (s, 3H); Succinimide protons (-CH₂CH₂-): ~2.8-3.0 ppm (s, 4H); Methyl protons (-CH₃): ~2.3 ppm (s, 6H). |

| ¹³C NMR | Carbonyl carbons (C=O): ~175 ppm; Aromatic carbons (Ar-C): ~120-140 ppm; Succinimide carbons (-CH₂CH₂-): ~28 ppm; Methyl carbons (-CH₃): ~21 ppm. |

| FTIR (cm⁻¹) | ~1700-1770 (C=O stretch, imide); ~2850-3000 (C-H stretch, aliphatic and aromatic); ~1600 (C=C stretch, aromatic). |

| Mass Spec (m/z) | [M]⁺: 203.09; [M+H]⁺: 204.10; [M+Na]⁺: 226.08.[5] |

Reactivity and Potential Applications

The succinimide ring is a versatile pharmacophore, and N-aryl succinimides have been investigated for a range of biological activities.[2][8] The reactivity of the succinimide ring, particularly at the carbonyl groups and the methylene protons, allows for further chemical modifications to generate a library of derivatives for drug discovery.

Potential Biological Activities:

-

Anticonvulsant Activity: The succinimide scaffold is a key feature in several anticonvulsant drugs.[1] It is plausible that 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione could exhibit similar properties.

-

Anti-inflammatory and Analgesic Effects: Certain N-aryl succinimides have demonstrated anti-inflammatory and analgesic properties.[1]

-

Antimicrobial and Antifungal Activity: The succinimide nucleus has been incorporated into molecules with antimicrobial and antifungal activities.[1]

-

Antitumor Activity: Some N-substituted succinimides have been investigated for their potential as anticancer agents.[1][6]

Applications in Organic Synthesis:

N-aryl succinimides can serve as valuable intermediates in organic synthesis. The imide functionality can be cleaved under certain conditions, and the aryl group can direct further reactions on the aromatic ring.

Safety and Handling

Detailed toxicological data for 1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione is not available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione is a molecule of interest within the N-aryl succinimide class of compounds. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its structure, a plausible synthetic route, and predicted spectroscopic data based on the well-established chemistry of related compounds. The diverse biological activities associated with the succinimide scaffold suggest that 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione and its derivatives are promising candidates for further investigation in drug discovery and development.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-(3,4-DIMETHYL-PHENYL)-PYRROLIDINE-2,5-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(3,5-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 65833-09-2 [chemicalbook.com]

- 5. PubChemLite - 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. asianpubs.org [asianpubs.org]

- 7. CN102229555A - Method for preparing N-phenyl succinimide - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Crystal structure and conformation of N-substituted succinimides

An In-Depth Technical Guide

Topic: Crystal Structure and Conformation of N-Substituted Succinimides Audience: Researchers, scientists, and drug development professionals.

Abstract

N-substituted succinimides are a cornerstone scaffold in medicinal chemistry, forming the core of drugs with activities ranging from anticonvulsant to anticancer agents.[1] Their biological function is intrinsically linked to their three-dimensional structure and conformational dynamics. This guide provides a detailed exploration of the crystal structure and conformational landscape of N-substituted succinimides. We will delve into the principles of solid-state analysis via X-ray crystallography, the conformational flexibility of the five-membered ring, spectroscopic methods for characterization in solution, and the direct implications of these structural features on drug design and function. This document synthesizes crystallographic data, spectroscopic techniques, and synthetic protocols to offer a comprehensive resource for scientists working with this vital class of heterocyclic compounds.

Introduction: The Enduring Significance of the Succinimide Scaffold

The succinimide core, a pyrrolidine-2,5-dione ring system, is a privileged structure in drug development.[2] Its prevalence stems from a combination of synthetic accessibility and the ability of its derivatives to present functional groups in a well-defined spatial orientation. N-substituted succinimides are known to exhibit a wide spectrum of biological activities, including established anticonvulsant effects (e.g., ethosuximide), as well as potential anti-inflammatory, analgesic, and anticancer properties.[1] The imide group makes them valuable scaffolds in drug design, and modifications to the ring structure can lead to compounds with improved efficacy and pharmacokinetic profiles.[2]

Understanding the precise three-dimensional geometry and conformational preferences of these molecules is not merely an academic exercise; it is fundamental to rational drug design. The conformation dictates how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. Therefore, a thorough knowledge of the factors governing the crystal structure and solution-state conformation is critical for optimizing potency, selectivity, and overall drug performance.

The Succinimide Ring: An Intrinsically Flexible Scaffold

The five-membered succinimide ring is not planar. Due to torsional strain, it adopts non-planar conformations, a phenomenon known as ring puckering.[3][4] This puckering is not static; the ring undergoes rapid interconversion between various low-energy conformations. The conformational space of a five-membered ring can be comprehensively described by two parameters: a puckering amplitude (q) and a phase angle (φ), as defined by Cremer and Pople.[5][6]

The primary conformations are typically classified as:

-

Envelope (or Bending) Conformation: Four atoms are coplanar, and the fifth is out of the plane.

-

Twist (or Twisting) Conformation: No four atoms are coplanar.

The energy barrier between these puckered states is generally low, allowing for a dynamic equilibrium in solution.[7] The specific preferred conformation and the depth of the energy minima are influenced by the nature of the N-substituent and any substitution on the carbon atoms of the ring. This inherent flexibility is a key feature that must be considered when evaluating structure-activity relationships.

Caption: Energy landscape of succinimide ring puckering.

Solid-State Conformation: Insights from X-ray Crystallography

While the succinimide ring is flexible in solution, in the solid state (a crystal), the molecule is typically "frozen" into a single, low-energy conformation. Single-crystal X-ray crystallography is the definitive technique for determining this solid-state structure with atomic-level precision.[8]

Principles and Experimental Workflow

X-ray crystallography provides an unambiguous determination of bond lengths, bond angles, torsion angles, and the overall three-dimensional arrangement of atoms. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build an electron density map, from which the molecular structure is solved and refined.[8] This technique is indispensable for understanding how substituent changes impact the molecule's shape and how molecules pack together.

Caption: Workflow for crystal structure determination.

Analysis of Crystal Packing and Intermolecular Forces

In a crystal, molecules are arranged in a highly ordered three-dimensional lattice. This packing is governed by a network of non-covalent intermolecular interactions, including:

-

Hydrogen Bonding: Often involving the carbonyl oxygens of the imide acting as hydrogen bond acceptors.

-

Van der Waals Forces: Weak, non-specific interactions that are crucial for dense packing.[9]

-

π-π Stacking: Occurs when aromatic N-substituents are present, leading to stacking of the aromatic rings.

These collective interactions stabilize the crystal lattice and can strongly influence which of the possible solution-state conformations is adopted in the solid state.[10][11] The analysis of these packing motifs is vital for understanding physical properties like solubility and melting point and for the field of crystal engineering.[12]

Key Structural Parameters

Crystallographic studies provide precise geometric data. The following table summarizes typical bond lengths and angles for the core succinimide ring, derived from published crystal structures.

| Parameter | Bond | Typical Value (Å) | Parameter | Angle | Typical Value (°) |

| Bond Lengths | C=O | 1.21 - 1.23 | Bond Angles | C-N-C | ~111 - 113 |

| N-C(O) | 1.37 - 1.40 | N-C-C | ~112 - 114 | ||

| C(O)-C | 1.50 - 1.53 | C-C-C | ~103 - 106 | ||

| C-C | 1.52 - 1.55 | O=C-N | ~124 - 126 |

Note: Values are approximate and can vary based on substitution and crystal packing environment.

Probing Conformation in Solution: Spectroscopic Techniques

To complement solid-state data, it is essential to characterize the conformational behavior of N-substituted succinimides in solution, which is more relevant to their biological environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying molecular structure and dynamics in solution.

-

¹H NMR: The chemical shifts and coupling constants of the methylene protons (-CH₂-CH₂-) are sensitive to the ring's conformation. In a puckered ring, these protons are diastereotopic, meaning they are chemically non-equivalent and can show distinct signals and couplings.

-

¹³C NMR: The chemical shifts of the carbonyl carbons and the methylene carbons provide additional structural information.[13][14] The succinimide carbonyls have characteristic downfield shifts.[15]

By using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), it's possible to measure through-space distances between protons, providing direct evidence for the predominant conformation(s) in solution. Comparing NMR data with the crystal structure reveals whether the solid-state conformation is maintained in solution.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the succinimide functional group.[16] The two carbonyl groups (C=O) of the imide give rise to two characteristic, strong absorption bands, typically observed around 1700 cm⁻¹ and 1770 cm⁻¹. The exact positions can provide clues about the electronic environment and hydrogen bonding.

Experimental Protocols

Synthesis of N-Substituted Succinimides (General Protocol)

The most common and reliable method for synthesizing N-substituted succinimides is the condensation of succinic anhydride with a primary amine, followed by cyclodehydration.[17]

Rationale: This two-step, one-pot reaction is efficient and high-yielding. The first step is a nucleophilic acyl substitution to open the anhydride ring. The second step is an intramolecular condensation to form the stable five-membered imide ring. Using a dehydrating agent or azeotropic removal of water drives the reaction to completion.

Protocol:

-

Reaction Setup: To a solution of succinic anhydride (1.0 eq) in a suitable solvent (e.g., chloroform, toluene, or hot water for a green chemistry approach) in a round-bottom flask, add the desired primary amine (1.0 eq).[17][18][19]

-

Step 1 (Amic Acid Formation): Stir the mixture at room temperature. The reaction is often exothermic. The intermediate succinamic acid may precipitate. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC).

-

Step 2 (Cyclodehydration): Add a cyclodehydrating agent such as polyphosphate ester (PPE) or acetic anhydride and heat the mixture to reflux for 4-6 hours.[17][18] Alternatively, for thermal cyclization, simply refluxing the intermediate in a high-boiling solvent like toluene with a Dean-Stark trap to remove water is effective.[17]

-

Work-up: After cooling, pour the reaction mixture into a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[18] Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification & Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography. Confirm the structure and purity using NMR, IR, and Mass Spectrometry.[2]

Protocol for Single-Crystal Growth and X-ray Diffraction

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.

Rationale: A single crystal is a solid in which the crystal lattice is continuous and unbroken to the edges of the sample, with no grain boundaries. This perfect ordering is required to produce a sharp, interpretable diffraction pattern. Crystal growth is a process of controlled, slow precipitation from a supersaturated solution.

Protocol:

-

Sample Purity: Ensure the synthesized compound is of the highest possible purity (>99%), as impurities can severely inhibit crystal growth.

-

Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, hexane, dichloromethane) to find a solvent system where the compound is moderately soluble.

-

Crystal Growth: The most common method is slow evaporation . a. Prepare a nearly saturated solution of the compound in the chosen solvent. b. Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. c. Avoid any vibrations or disturbances to the vial.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully remove a single crystal from the solution using a nylon loop.

-

Data Collection: Mount the crystal on a goniometer head in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage. The instrument then rotates the crystal while collecting thousands of diffraction images.

-

Structure Solution: The collected data are processed using specialized software to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.[20]

The Symbiotic Relationship: Structure, Conformation, and Biological Activity

Case Study: Anticonvulsant Activity

The clinical success of N-substituted succinimides like ethosuximide in treating absence seizures is a prime example of structure-function relationships. Their primary mechanism of action is the inhibition of low-voltage-activated (T-type) calcium channels in neurons.[1] The specific three-dimensional shape and electrostatic potential of the succinimide derivative are critical for its ability to fit into the channel's binding site and exert its inhibitory effect. Subtle changes to the N-substituent can drastically alter this fit, leading to a loss of potency.

Implications for Drug Design

-

Receptor Binding: A detailed crystal structure provides a rigid, high-resolution snapshot of a low-energy conformation. This conformation can be used as a starting point for computational docking studies to predict how a molecule will bind to its protein target.[8][21]

-

Linker Technology: In antibody-drug conjugates (ADCs), succinimide-based linkers are often formed by the reaction of a maleimide with a thiol on the antibody.[22] The stability of this succinimide ring to hydrolysis is a critical parameter for the overall stability and efficacy of the ADC in vivo.[18][22] Understanding the conformational strains and electronic effects within the linker can guide the design of more stable ADCs.

-

Activity-Based Probes: Succinimide-based structures are being developed as covalent inhibitors and activity-based probes for enzymes like serine proteases.[23] The reactivity of the succinimide's carbonyl group is tuned by the N-substituent, a process that can be optimized by understanding the underlying structural and electronic factors.[23]

Conclusion and Future Outlook

The N-substituted succinimide scaffold is a testament to the power of a simple heterocyclic core in medicinal chemistry. Its conformational flexibility, governed by the subtle interplay of ring puckering and substituent effects, is a critical determinant of its biological function. X-ray crystallography provides the gold standard for high-resolution structural information in the solid state, while spectroscopic methods like NMR are essential for understanding the more dynamic conformational landscape in solution.

By integrating these analytical techniques with robust synthetic protocols, researchers can rationally design and optimize novel N-substituted succinimide derivatives. A deep understanding of their structure is the foundation upon which more effective, selective, and stable therapeutics for a wide range of diseases will be built. Future work will likely focus on time-resolved crystallography and advanced NMR techniques to better capture the dynamic transitions between conformational states and their role in molecular recognition.

References

- Synthesis of N-Substituted Succinimides via Transamidation of N-Phenylsuccinimide: Application Notes and Protocols. (2025). Benchchem.

- Protocol for N-substituted Succinimide Ring Opening for Synthesis. (2025). Benchchem.

- A reasonable mechanism for N-Substituted succinimide synthesis in hot water. (n.d.).

- Giray, S. (2016). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water.

- A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). MDPI.

- Succinimide Chemical Structure Analysis. (n.d.). Ontosight AI.

- Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields. (2020). The Journal of Physical Chemistry B.

- Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. (2021). PMC.

- A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. (2021).

- Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (n.d.). PMC.

- Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Comput

- Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug

- Succinimide(123-56-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis And Antioxidant Activity Of Succinimide Derivative. (n.d.).

- Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. (2017).

- Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab. (2022). Frontiers.

- Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. (2017). PubMed.

- Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. (n.d.). PMC.

- Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. (n.d.). Mario Schubert.

- Abell, A. D., & Oldham, M. D. (n.d.). Synthesis and X-ray Crystallographic Structure of Leucine−Phenylalanyl Succinimide-Based Pseudopeptides. The Journal of Organic Chemistry.

- RING Puckering. (n.d.).

- Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (2024). MDPI.

- Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). ACS Figshare.

- Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of L

- Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. (2025). PubMed.

- Succinimide formation from aspartyl and Asn peptides as a model for the spontaneous degradation of proteins. (2025).

- A General Definition of Ring Puckering Coordin

- Intermolecular Interactions in Functional Crystalline Materials:

- Insights into the mechanism of succinimide formation in an archaeal glutaminase. (2025). bioRxiv.org.

- Intermolecular Interactions in Crystals. (n.d.).

- Experimental X-ray molecular structure of succinimide product L4-III. (n.d.).

- How molecules stick together in organic crystals: weak intermolecular interactions. (2009). Chemical Society Reviews.

- One Pot Green Synthesis of N- substituted Succinimide. (n.d.). International Journal of Chemical and Physical Sciences.

- Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. (n.d.). PMC.

- Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2024). Semantic Scholar.

- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. kuey.net [kuey.net]

- 3. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. RING Puckering - CATCO [s3.smu.edu]

- 6. s3.smu.edu [s3.smu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. migrationletters.com [migrationletters.com]

- 9. Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters [mdpi.com]

- 10. Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. marioschubert.ch [marioschubert.ch]

- 16. ontosight.ai [ontosight.ai]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. academia.edu [academia.edu]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Pyrrolidine-2,5-dione Scaffold: A Technical Whitepaper on Pleiotropic Biological Activities and Drug Development Protocols

Executive Summary

The pyrrolidine-2,5-dione (succinimide) core has long been recognized as a foundational pharmacophore in neurology, most notably in the management of absence seizures. However, modern medicinal chemistry has redefined this five-membered cyclic imide as a highly tunable stereoelectronic scaffold. By leveraging its unrestricted sp3-hybridized conformation and pseudorotation capabilities, researchers have unlocked a broad spectrum of biological activities. As a Senior Application Scientist, I approach this scaffold not merely as a legacy antiepileptic, but as a versatile chassis for multi-target drug design. This whitepaper systematically dissects the mechanistic landscapes of pyrrolidine-2,5-dione derivatives across neurology, oncology, and microbiology, providing self-validating experimental protocols to guide rigorous preclinical development.

Mechanistic Landscapes of Biological Activity

Neurological: Anticonvulsant and Antinociceptive Pathways

Historically, succinimides like ethosuximide functioned primarily by blocking T-type calcium channels. However, contemporary hybridization strategies—such as integrating thiophene rings or acetamide moieties—have fundamentally shifted the mechanism of action [[1]](). Novel hybrid derivatives now exhibit potent inhibition of voltage-gated sodium channels (VGSCs) and L-type calcium channels 2. For example, the derivative KA-11 demonstrates broad-spectrum protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, alongside significant antinociceptive properties in neuropathic pain models, without inducing hepatotoxicity or motor deficits 3.

Oncology: ROS-Mediated Apoptosis and Metastasis Inhibition

In oncology, pyrrolidine-2,5-dione derivatives act through distinct apoptotic and anti-metastatic pathways. Thiophene-containing derivatives have been shown to induce apoptosis in MCF-7 and HeLa cell lines via the generation of intracellular reactive oxygen species (ROS), which subsequently triggers caspase-3 activation 4. Furthermore, metallocarbonyl complexes (e.g., Ruthenium/Iron) of succinimides display a dual nature: they act as potent antioxidants in normal peripheral blood mononuclear cells while modulating ROS and restoring superoxide dismutase (SOD) activity in HL-60 leukemic cells [[5]](). Additionally, highly substituted derivatives function as potent CXCR4 antagonists, inhibiting CXCL12-induced cytosolic calcium flux to halt cancer metastasis 6.

Antimicrobial: Enzymatic Blockade of DNA Replication

Beyond eukaryotic targets, hybridization of the pyrrolidine core with 1,2,4-oxadiazole yields compounds that inhibit bacterial DNA gyrase and topoisomerase IV. These derivatives halt E. coli replication at nanomolar concentrations, offering a mechanism of action that rivals standard antibiotics like novobiocin 7.

Caption: Diagram illustrating the pleiotropic pharmacological pathways of pyrrolidine-2,5-dione derivatives.

Quantitative Activity Profiles

To facilitate rapid comparison, the quantitative efficacies of key pyrrolidine-2,5-dione derivatives across various therapeutic targets are summarized below.

| Derivative / Compound Class | Primary Target / Mechanism | Key Biological Activity (Metric) | Therapeutic Area |

| Ethosuximide (Classical) | T-type Calcium Channels | ED50 ~130–220 mg/kg (6 Hz test) | Epilepsy (Absence Seizures) |

| KA-11 (Hybrid) | Voltage-Gated Na+ Channels | Broad-spectrum MES/scPTZ protection | Epilepsy & Neuropathic Pain |

| Compound 37e (Thiophene-hybrid) | Caspase-3 / ROS Activation | IC50 ~17 µM (MCF-7 cells) | Oncology (Breast Cancer) |

| Compound 26 (Pyrimidine-hybrid) | CXCR4 Antagonism | IC50 = 79 nM | Oncology (Metastasis) |

| Compound 22c (Oxadiazole-hybrid) | DNA Gyrase / Topo IV | IC50 ~120 nM (E. coli) | Antimicrobial |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug development relies on assays that prove causality rather than mere correlation. The following protocols are designed as self-validating systems to ensure absolute technical accuracy.

Protocol 1: Whole-Cell Patch-Clamp for State-Dependent VGSC Inhibition

When evaluating anticonvulsant leads, I mandate the use of whole-cell patch-clamp electrophysiology over high-throughput calcium-sensitive dyes. Dyes provide a macroscopic view of excitability but fail to capture state-dependent kinetics.

-

Step 1: Cell Preparation & Internal Solution Formulation.

-

Action: Use HEK293 cells stably expressing Nav1.2/Nav1.6. Fill recording pipettes with a CsF-based intracellular solution.

-

Causality: Cesium blocks outward potassium currents, isolating the inward sodium currents. Fluoride enhances seal stability and preserves channel integrity during prolonged recordings.

-

-

Step 2: Voltage Protocol Execution.

-

Action: Apply a depolarizing prepulse followed by a test pulse to measure state-dependent block.

-

Causality: Pyrrolidine-2,5-diones often exhibit preferential binding to the inactivated state of the channel. A standard resting holding potential would yield false negatives.

-

-

Step 3: Self-Validation (Leak Subtraction & Washout).

-

Action: Implement P/4 leak subtraction and conclude with a washout phase using an extracellular buffer.

-

Causality: The P/4 protocol mathematically removes capacitive transients. The washout phase proves that the compound's block is reversible and not an artifact of cell death or membrane rupture.

-

Protocol 2: Multiplexed Intracellular ROS and Caspase-3 Activation Assay

Differentiating between off-target necrotic cytotoxicity and targeted programmed apoptosis is a critical bottleneck in oncology lead optimization.

-

Step 1: Fluorogenic Probe Loading.

-

Action: Incubate MCF-7 cells with 10 µM H2DCFDA for 30 minutes prior to compound exposure.

-

Causality: H2DCFDA is cell-permeable but becomes trapped upon intracellular cleavage by esterases. This allows real-time kinetic tracking of ROS generation immediately following the introduction of the succinimide derivative.

-

-

Step 2: Caspase-3 Cleavage Tracking.

-

Action: Multiplex the assay with a Caspase-3/7 specific fluorogenic substrate (e.g., DEVD-AMC).

-

Causality: ROS generation alone does not guarantee apoptosis. Tracking DEVD cleavage confirms the activation of the programmed apoptotic cascade.

-

-

Step 3: Self-Validation (Antioxidant Rescue).

-

Action: Run a parallel cohort pre-treated with N-acetylcysteine (NAC), a known ROS scavenger.

-

Causality: If NAC pre-treatment abolishes both the ROS signal and caspase cleavage, we definitively prove that the pyrrolidine-2,5-dione derivative induces apoptosis dependently through oxidative stress, eliminating the possibility of artifactual cell death.

-

Caption: Self-validating experimental workflow for screening pyrrolidine-2,5-dione derivatives.

References

-

Research progress in biological activities of succinimide derivatives. Bioorganic Chemistry. 1

-

Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. 2

-

KA-11, a Novel Pyrrolidine-2,5-dione Derived Broad-Spectrum Anticonvulsant: Its Antiepileptogenic, Antinociceptive Properties and in Vitro Characterization. ACS Chemical Neuroscience. 3

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH. 4

-

Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. MDPI. 5

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. 7

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC. 6

Sources

- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Synthesis and Applications of N-Arylpyrrolidine-2,5-diones: A Technical Whitepaper for Drug Development

Executive Summary

N-arylpyrrolidine-2,5-diones (traditionally referred to as N-aryl succinimides) represent a privileged heterocyclic scaffold in medicinal chemistry and advanced materials science. Characterized by their highly stable cyclic imide core, these compounds exhibit a diverse pharmacological profile, functioning as antibacterial agents, anxiolytics, and potent Michael acceptors in oncology targets. Beyond their direct biological activity, they serve as critical dipolarophiles and synthetic intermediates for the construction of complex polycyclic architectures, such as biologically active spirooxindoles.

This technical guide provides an in-depth literature review of modern synthetic methodologies for N-arylpyrrolidine-2,5-diones, emphasizing the mechanistic causality behind reaction conditions and providing self-validating experimental protocols designed for high-throughput drug development environments.

Mechanistic Causality: The Thermodynamics of Cyclodehydration

The synthesis of N-arylpyrrolidine-2,5-diones from succinic anhydride and aniline derivatives is fundamentally a two-stage process governed by distinct thermodynamic and kinetic parameters. Understanding this causality is essential for optimizing reaction conditions and troubleshooting stalled syntheses.

Stage 1: Nucleophilic Acyl Substitution (Condensation) The reaction initiates with the nucleophilic attack of the primary aromatic amine on one of the highly electrophilic carbonyl carbons of succinic anhydride. The subsequent collapse of the tetrahedral intermediate irreversibly opens the anhydride ring, yielding an acyclic N-aryl succinamic acid intermediate. This step is highly exothermic and rapid, often occurring spontaneously at room temperature.

Stage 2: Intramolecular Cyclodehydration (Ring Closure) The conversion of the acyclic amic acid to the closed-ring imide represents the kinetic bottleneck of the synthesis. The secondary amide nitrogen must execute an intramolecular nucleophilic attack on the remaining carboxylic acid carbonyl. Because the carboxylic acid hydroxyl (-OH) is a poor leaving group and the amide nitrogen is resonance-stabilized (which reduces its nucleophilicity), this step requires significant activation energy.

To overcome this barrier and drive the equilibrium toward the thermodynamic sink of the cyclic imide, researchers must employ thermal driving forces (e.g., heating >100°C) or chemical activation (e.g., using sulphamic acid, thionyl chloride, or acetyl chloride) to convert the hydroxyl into a superior leaving group.

Mechanistic pathway of N-arylpyrrolidine-2,5-dione synthesis via cyclodehydration.

Experimental Methodologies: Self-Validating Protocols

Traditional methods relying on harsh dehydrating agents (such as

Protocol A: Sulphamic Acid-Catalyzed One-Pot Synthesis

Sulphamic acid (

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, combine 1.0 equivalent of succinic anhydride and 1.0 equivalent of the target aniline derivative.

-

Catalyst Addition: Add 10 mol% of sulphamic acid. The mixture can be run neat or in a minimal amount of a benign solvent, depending on the physical state of the aniline.

-

Thermal Cyclodehydration: Heat the mixture to 100–120°C for 20–30 minutes. Causality Check: The mixture initially forms a thick paste (amic acid formation) and subsequently liquefies as water is eliminated and the low-melting imide forms.

-

Quenching: Pour the hot reaction mixture into crushed ice/water. The sudden drop in temperature and high dielectric constant of water forces the hydrophobic N-aryl imide to precipitate.

-

Self-Validating Isolation (The Acid/Base Wash): Filter the crude precipitate. To ensure absolute purity without immediate chromatography, wash the solid sequentially with 1N HCl and 1N NaOH.

-

Why this works: The starting aniline is basic and soluble in aqueous acid. The intermediate amic acid possesses a free carboxylic acid moiety, rendering it soluble in aqueous base. The target N-arylpyrrolidine-2,5-dione is neutral and highly hydrophobic. Therefore, this sequential wash effectively strips away unreacted precursors and stalled intermediates, leaving only the analytically pure imide.

-

-

Final Purification: Recrystallize the neutral solid from ethanol to afford the analytically pure product.

Protocol B: Catalyst-Free Subcritical Hot Water Synthesis

For highly electron-rich anilines, a completely green, catalyst-free approach can be utilized. Hot water at 100°C exhibits a lower dielectric constant and disrupted hydrogen-bonding networks, allowing it to act simultaneously as a solvent for organic substrates and a mild acid catalyst.

Step-by-Step Methodology:

-

Mixing: Suspend succinic acid (or anhydride) and the primary amine in deionized water (approx. 5 mL per mmol).

-

Heating: Stir vigorously and maintain at a rolling boil (100°C) for the optimized time (typically 1-3 hours).

-

Isolation: Cool to room temperature. The product crystallizes directly from the aqueous phase. Filter and wash with cold water.

Five-phase experimental workflow for the self-validating synthesis of N-aryl imides.

Quantitative Data & Optimization

The choice of methodology significantly impacts the yield, heavily dependent on the electronic nature of the aniline substituent. Electron-withdrawing groups (e.g., p-chloro) reduce the nucleophilicity of the amine, often requiring the acid-catalyzed approach to achieve full conversion.

Table 1: Comparative Yields of N-Arylpyrrolidine-2,5-dione Synthesis

| Entry | Anhydride / Acid | Amine (Nucleophile) | Methodology | Time | Yield (%) |

| 1 | Succinic Anhydride | Aniline | Sulphamic Acid (100°C) | 20 min | 94% |

| 2 | Succinic Anhydride | p-Chloroaniline | Sulphamic Acid (100°C) | 25 min | High |

| 3 | Succinic Acid | Primary Alkyl Amines | Hot Water (100°C) | 1-3 hrs | 84-98% |

| 4 | Succinic Acid | Primary Aryl Amines | Hot Water (100°C) | 1-3 hrs | 65-81% |

Downstream Applications in Drug Discovery

Once synthesized, N-arylpyrrolidine-2,5-diones serve as highly versatile building blocks for advanced medicinal chemistry campaigns:

-

1,3-Dipolar Cycloadditions: The electron-deficient alkene bond (if derived from maleic anhydride or modified via alkylidenation) acts as a potent dipolarophile. Reaction with azomethine ylides (generated in situ from isatin and amino acids) yields complex dispiro-oxindole-pyrrolidines with high regio- and stereoselectivity. These spiro-compounds are highly sought after for their targeted anticancer properties.

-

Rhodium-Catalyzed Carbene Insertions: Diazo-derivatives of these imides can be decomposed by

catalysts to form metal carbenes, which undergo facile O-H, S-H, or N-H insertion reactions to generate novel Michael acceptors targeting thioredoxin reductase, a promising cancer target.

References

-

**** Title: (E)-3-Arylidene-4-diazopyrrolidine-2,5-diones: Preparation and Use in RhII-Catalyzed X–H Insertion Reactions towards Novel, Medicinally Important Michael Acceptors | Source: ResearchGate | URL:[Link]

-

**** Title: ChemInform Abstract: Design, Synthesis and Antibacterial Activity of 3-Methylenepyrrolidine Formyl Hydroxyamino Derivatives as Novel Peptide Deformylase Inhibitors | Source: ResearchGate | URL:[Link]

- **** Title: *One-pot Regioselective Synthesis of Novel 1-N-Methyl-spiro[2,3']oxindole-spiro[3,3'']-1''-N-arylpyrrolidine-2'',5''-dione-4-arylpyrrolidines through Multicomponent 1,3

Discovery of Novel Succinimide-Based Therapeutic Agents: An In-depth Technical Guide

Introduction

The succinimide (pyrrolidine-2,5-dione) scaffold is a five-membered cyclic imide that has emerged as a privileged structure in medicinal chemistry. Its inherent chemical versatility and ability to interact with various biological targets have led to the development of a diverse range of therapeutic agents. This guide provides a comprehensive overview of the discovery process for novel succinimide-based therapeutics, from initial synthesis and screening to preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable chemical entity.

Succinimide derivatives have demonstrated a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. Notably, ethosuximide, a cornerstone in the treatment of absence seizures, exemplifies the therapeutic success of this class of compounds. The core of their mechanism often involves the modulation of ion channels or enzymes, highlighting the diverse molecular pathways they can influence.

This document will delve into the critical aspects of succinimide-based drug discovery, providing both the theoretical underpinnings and practical, field-proven methodologies.

The Succinimide Scaffold: A Foundation for Diverse Bioactivity

The succinimide ring's structure, featuring two carbonyl groups and a nitrogen atom, allows for facile modification at multiple positions. This chemical tractability is a key reason for its prominence in drug discovery. Substitution at the C3 position or the nitrogen atom can significantly influence the compound's pharmacological profile.

Structure-Activity Relationships (SAR)

Systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of succinimide derivatives. Key insights from numerous studies have established that:

-

C3-Substitution: The introduction of alkyl or aryl groups at the C3 position is crucial for anticonvulsant activity.

-

N-Substitution: Modifications at the nitrogen atom can enhance efficacy and modulate pharmacokinetic properties for various therapeutic applications, including epilepsy treatment.

-

Aromatic and Heterocyclic Groups: The incorporation of these moieties can lead to potent anticonvulsant and neuroprotective effects.

The understanding of these SAR principles guides the rational design of novel succinimide-based compounds with desired biological activities.

Synthetic Strategies for Novel Succinimide Derivatives

The synthesis of a diverse library of succinimide derivatives is the first step in the discovery pipeline. The choice of synthetic route is dictated by the desired substitutions on the succinimide core.

General Synthesis of N-Substituted Succinimides

A common and efficient method involves the condensation of succinic anhydride with a primary amine.

Experimental Protocol: Synthesis of N-Substituted Succinimides

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of succinic anhydride and the desired primary amine in a suitable solvent, such as glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux for a specified period, typically 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, pour the hot reaction mixture into cold water to precipitate the N-substituted succinimide product.

-

Purification: Collect the precipitate by filtration and recrystallize from an appropriate solvent (e.g., ethanol or methanol) to obtain the purified product.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (

Elucidating the Molecular Odyssey: A Guide to Mechanism of Action Studies for Substituted Pyrrolidinediones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidinedione Scaffold - A Privileged Structure in Drug Discovery

The pyrrolidinedione ring system, a five-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antibacterial properties.[1] This versatility stems from the scaffold's ability to be readily substituted at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a diverse array of biological targets.[2][3] However, this promiscuity also presents a significant challenge: definitively identifying the precise mechanism of action (MoA) for a novel substituted pyrrolidinedione.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically dissect the MoA of novel pyrrolidinedione-based compounds. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of orthogonal assays to build a robust, validated model of a compound's biological function. The core philosophy is to create a self-validating experimental cascade, where each step confirms and builds upon the last, from initial target hypothesis to final pathway elucidation.

Chapter 1: The Starting Point - From Phenotypic Hit to Testable Hypothesis

Most MoA investigations begin with a "hit" from a phenotypic screen—a compound that elicits a desired biological response in a cell or organism (e.g., reduces inflammation, induces cancer cell death) without a known molecular target. The first crucial step is to translate this phenotypic observation into a plausible, testable mechanistic hypothesis.

Literature and Structural Analogy

The journey begins with a thorough analysis of the compound's structure and a deep dive into existing literature.

-

Scaffold Precedent: The pyrrolidinedione core is a known pharmacophore. For instance, certain derivatives are established inhibitors of enzymes like Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and bacterial Penicillin-Binding Proteins (PBPs).[4][5] Other derivatives are known to modulate the NF-κB signaling pathway.[6][7]

-

Substituent Clues: Analyze the specific substitutions on your pyrrolidinedione ring. Do they resemble known ligands for specific protein families (e.g., kinases, proteases, nuclear receptors)? This structure-activity relationship (SAR) analysis can provide initial vectors for investigation.[1][8]

Unbiased Target Identification Strategies

When literature provides no clear starting point, unbiased, discovery-based approaches are necessary to identify potential binding partners. These methods are broadly categorized into affinity-based and label-free techniques.[9]

Affinity-Based Pull-Downs: This classic approach involves immobilizing the pyrrolidinedione derivative onto a solid support (e.g., agarose beads) or tagging it with a high-affinity handle like biotin.[10][11] This "bait" is then incubated with cell lysate, and any proteins that bind are "pulled down," isolated, and identified via mass spectrometry.[10]

Causality Behind the Choice: This method is powerful for directly identifying binding partners. However, a critical consideration is the point of linker attachment. SAR data is essential to ensure the linker is placed at a position non-essential for biological activity, otherwise, the bait may not capture the true target.[11]

Label-Free Target Identification: These methods identify targets by observing how the compound affects the physical properties of proteins in their native state.

-

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that when a small molecule binds to a protein, it often stabilizes its structure, making it more resistant to proteolysis.[10][11] In a DARTS experiment, cell lysate is treated with the compound and then subjected to limited digestion by a protease like pronase. Target proteins will be protected from digestion and can be identified by comparing protein bands on a gel or through quantitative mass spectrometry.[10]

-

Cellular Thermal Shift Assay (CETSA): This method is based on the same principle of ligand-induced stabilization but uses heat as the denaturant. Intact cells or cell lysates are heated after treatment with the compound. Stabilized target proteins will remain soluble at higher temperatures and can be detected in the supernatant by Western blot or mass spectrometry.

Causality Behind the Choice: Label-free methods like DARTS and CETSA are advantageous because they do not require chemical modification of the compound, eliminating the risk of altering its binding properties. They are excellent orthogonal approaches to validate hits from affinity pull-downs.[11]

Chapter 2: Proving the Interaction - In Vitro Target Validation

Once a putative target protein is identified, the next critical phase is to prove a direct, specific, and quantifiable interaction between the pyrrolidinedione and the protein. This is achieved using a suite of biophysical and biochemical assays.[12][]

Biophysical Techniques for Direct Binding Analysis

Biophysical assays are the gold standard for confirming a physical interaction and determining its energetic and kinetic properties.[14][15] Applying multiple methods that rely on different physical principles is crucial for building a trustworthy case.[14]

-

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics.[] The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Changes in the refractive index at the surface, caused by the compound binding to the protein, are measured.

-

Key Outputs: Association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

-

-

Isothermal Titration Calorimetry (ITC): ITC is the only technique that directly measures the heat change (enthalpy, ΔH) upon binding.[] This allows for the determination of all thermodynamic parameters of the interaction in a single experiment.

-

Key Outputs: Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

-

MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient, which changes when a ligand binds to a fluorescently labeled target protein.[16] It is highly sensitive and requires only small amounts of sample.

-

Key Outputs: Binding affinity (K_D).

-

| Technique | Principle | Key Outputs | Strengths | Considerations |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | K_D, k_on, k_off | Real-time kinetics, label-free | Protein immobilization required |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | K_D, n, ΔH, ΔS | Label-free, full thermodynamic profile | Requires larger sample quantities |

| MicroScale Thermophoresis (MST) | Change in molecular motion in a thermal gradient | K_D | Low sample consumption, works in complex solutions | Requires fluorescent labeling of one partner |

Table 1: Comparison of Key Biophysical Techniques for Target Validation.

Biochemical Assays for Functional Confirmation

If the identified target is an enzyme, the most direct way to validate the interaction is to demonstrate functional modulation, typically inhibition.[17][18]

Protocol: General Enzyme Kinetic Inhibition Assay

This protocol describes a continuous spectrophotometric assay, a common method for determining enzyme inhibition kinetics.[17]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the mechanism of inhibition (e.g., competitive, non-competitive) of a pyrrolidinedione against its target enzyme.

-

Materials:

-

Purified target enzyme

-

Enzyme substrate

-

Assay buffer (optimized for pH and salt concentration for enzyme activity)

-

Substituted pyrrolidinedione compound (dissolved in DMSO)

-

Microplate reader capable of kinetic measurements

-

96-well, UV-transparent microplates

-

-

Procedure:

-

Prepare a serial dilution of the pyrrolidinedione compound in DMSO. A typical starting range is 100 µM to 1 nM.

-

In each well of the microplate, add the assay buffer and the compound dilution (or DMSO for vehicle control). Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.

-

Add the purified enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the substrate. For a continuous assay, the substrate's conversion to a product results in a change in absorbance.[17]

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at the appropriate wavelength over time (e.g., every 30 seconds for 10-20 minutes).

-

-

Data Analysis:

-

For each concentration of the inhibitor, calculate the initial reaction rate (v₀) from the linear portion of the progress curve (absorbance vs. time).[19]

-

Normalize the rates by expressing them as a percentage of the vehicle control (uninhibited) rate.

-

Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[20]

-

Self-Validation & Causality: Determining the IC₅₀ is a crucial first step. To understand the mechanism of inhibition, the entire experiment should be repeated at several different substrate concentrations. Plotting the data using a Lineweaver-Burk plot will reveal whether the inhibition is competitive, non-competitive, or uncompetitive, providing deep insight into how the compound interacts with the enzyme.

Chapter 3: Cellular Context - Target Engagement and Pathway Analysis

Confirming a direct interaction in a test tube is necessary, but not sufficient. The ultimate goal is to demonstrate that the compound engages its target within a living cell and produces a downstream functional consequence.[21][22][23]

Confirming Target Engagement in Cells

A key validation step is to show that the compound physically interacts with its intended target in the complex milieu of the cell. The Cellular Thermal Shift Assay (CETSA), introduced in Chapter 1, is the premier method for this purpose. A positive CETSA result, showing that the compound stabilizes its target protein against thermal denaturation in intact cells, provides powerful evidence of target engagement.

Mapping the Downstream Signaling Cascade

Once target engagement is confirmed, the focus shifts to elucidating the downstream consequences. This involves measuring changes in cellular processes and signaling pathways that are regulated by the target.[21]

Workflow: Investigating a Pyrrolidinedione as a Kinase Inhibitor

Let's hypothesize our pyrrolidinedione inhibits a specific kinase, "Kinase X," which is part of a known signaling pathway.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine Dithiocarbamate Suppresses Cutibacterium acnes-Induced Skin Inflammation | MDPI [mdpi.com]

- 7. Pyrrolidine dithiocarbamate (PDTC) inhibits inflammatory signaling via expression of regulator of calcineurin activity 1 (RCAN1): Anti-inflammatory mechanism of PDTC through RCAN1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. worldscientific.com [worldscientific.com]

- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]